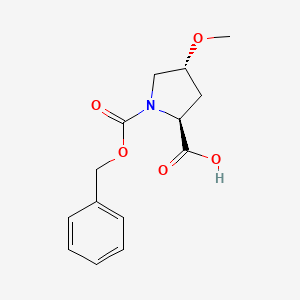

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

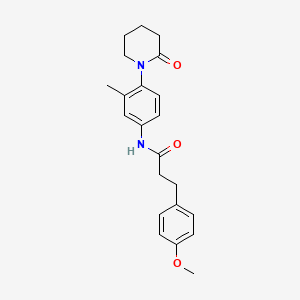

説明

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline, also known as Z-Pro-OMe or BMCP, is a proline derivative that has gained significant attention in the field of peptide chemistry due to its unique properties. This compound is a white crystalline solid that is soluble in methanol, ethanol, and chloroform. BMCP is widely used in the synthesis of peptides and proteins due to its ability to act as a chiral auxiliary and a protecting group for amino acids.

科学的研究の応用

Synthesis of Complex Natural Products

The compound is utilized in the synthesis of complex natural products, particularly diterpene alkaloids, which are known for their significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties . The intricate three-dimensional structures of these alkaloids make their chemical synthesis challenging, and (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline serves as a building block in constructing these complex molecules.

Development of Colorless and Transparent Polyimides

In materials science, this compound contributes to the development of colorless and transparent polyimides (PIs) with high thermal stability . These PIs have applications in aerospace, microelectronics, optoelectronics, liquid crystal displays, and separation membranes. The introduction of specific structural elements derived from (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline disrupts charge transfer interactions, leading to the desired colorless property in PIs.

Creation of Low Coefficient of Thermal Expansion (CTE) Materials

The compound is involved in the synthesis of polyimides with significantly decreased CTEs, which is crucial for materials that require dimensional stability under temperature changes . This property is particularly valuable in the manufacturing of plastic substrates for image display devices and coating-type optical compensation films.

Catalysis in Carbonylation Reactions

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline is used in catalytic processes, specifically in carbonylation reactions to produce α,β-unsaturated carbonyl compounds . These compounds are key intermediates in organic synthesis and are used to create aldehydes, ketones, esters, amides, and carboxylic acids, which are foundational for various pharmaceuticals and agrochemicals.

Pharmaceutical Research and Drug Development

This compound plays a role in pharmaceutical research, where it can be used to develop new drugs or improve existing ones. Its structural features allow for the creation of novel therapeutic agents with potential applications in treating a range of diseases.

Advanced Organic Synthesis Techniques

The compound is integral to advanced organic synthesis techniques, such as the Diels-Alder reaction and oxidative de-aromatization, which are employed to construct complex natural product frameworks . These techniques are essential for the total synthesis of natural products with potential medicinal value.

特性

IUPAC Name |

(2S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQAKAAEVLROCY-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)

![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)

![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)

![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)

![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)

![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)

![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)

![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)